1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE

Catalog No.
S589211
CAS No.
22572-40-3
M.F
C9H20IN3
M. Wt
297.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METH...

CAS Number

22572-40-3

Product Name

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE

Molecular Formula

C9H20IN3

Molecular Weight

297.18 g/mol

InChI

InChI=1S/C9H20N3.HI/c1-5-10-9-11-7-6-8-12(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

AGSKWMRPXWHSPF-UHFFFAOYSA-M

SMILES

CCN=C=NCCC[N+](C)(C)C.[I-]

Synonyms

1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide, 1-ethyl-3-(3-(trimethylamino)propyl)carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide methiodide, EDC methiodide, ETC carbodiimide

Canonical SMILES

CCN=C=NCCC[N+](C)(C)C.[I-]

The exact mass of the compound 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282762. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Methiodide (EDC Methiodide) is a zero-length carbodiimide coupling agent used to form amide bonds between carboxylic acids and primary amines.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)] As a member of the water-soluble carbodiimide (WSC) class, its primary procurement advantage over alternatives like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) is the generation of a water-soluble urea byproduct.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGS_MYwHnQhWx9H_lbZ0nNHQ9aZIhaQ0reSxfpQYxNsAbBQriMXgkjRMcCQcazESuhMrl_8hJkSU7qVzboeXPsyyGVgQ8tLGqQwt6BFoRguXAgoWPaH-5BUrCrJGz4gCZIuRxY%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_gYdvGpcSE1lcvh33LV25uTbi-yF-NU8o4ksk7OXW8zgbWXvAtlvX7giaGV-1IlXnYLN4zPq_xxaL4Uwt97hHA8Mxl6Qi0mp9OcyadfiYMHHVGn5XChzWDfEmh26Zbc6crEuLmKeMWMbepeFPNtQlBmbieP7ZFNsN7ojMmMw60EunmaRMT3vEelaxF2lnNMcfmwoyE-WqZpq76gs3mX95MXEEl6Xmcl_VmKUOecD926EB)] This property enables simplified, extraction-based purification protocols, avoiding the cumbersome filtration steps required to remove the highly insoluble byproducts generated by DCC, which is a significant factor in process efficiency and material selection.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGS_MYwHnQhWx9H_lbZ0nNHQ9aZIhaQ0reSxfpQYxNsAbBQriMXgkjRMcCQcazESuhMrl_8hJkSU7qVzboeXPsyyGVgQ8tLGqQwt6BFoRguXAgoWPaH-5BUrCrJGz4gCZIuRxY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJ5hqSv6NxOF7o52k5Sn1jNYDwkUDmyqSZnQrD6B_o05MSEb8QA9_-6YGwu4Kl2jpK7Cmc_Labyak-_pjhmzyrvM_tnLNKwylSwDEBVgnzVZhl_kLdkriVLaqsjrkd4w7TO0vAM1WxQ-LGalMm_cmo0VX1tA3qtq9mISHomdUATlL5BylQVbfr28DZ_wH-1wab8D73uT7pnLtY9FV3BdIg3l-ZIDM%3D)]

Research Fit

Structure Quaternary carbodiimide prevents unproductive cyclic tautomer
Solubility Soluble in both water and organic solvents
Workflow Supports SPPS, bioconjugation, and protein crosslinking

Direct substitution of EDC Methiodide with its most common analog, EDC Hydrochloride (EDC-HCl), is inadvisable as the two compounds exhibit critical differences in chemical structure and stability that directly impact process performance. EDC Methiodide possesses a permanent positive charge via a quaternary ammonium structure, whereas EDC-HCl is a tertiary amine salt.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] This fundamental structural difference prevents EDC Methiodide from rearranging into a non-reactive cyclic tautomer, a known equilibrium state for EDC-HCl that reduces the concentration of the active coupling species.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)] Furthermore, this structural distinction leads to differentiated stability and solubility profiles in aqueous and organic media, making the choice between the two salts a key variable for reaction optimization rather than a simple matter of substitution.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)]

Substitution Risk

Quaternary ammonium structure eliminates cyclic tautomerization that occurs in EDC.HCl, altering reactive species profile.

Lack of organic-solvent solubility in EDC.HCl limits direct substitution for solid-phase peptide synthesis.

Solution stability may differ significantly; EDC.HCl is prone to gradual hydrolysis while EDC methiodide remains stable.

Enhanced Structural Stability Prevents Formation of Non-Reactive Isomers

Unlike EDC-HCl, which exists in a tautomeric equilibrium with a non-productive, cyclic six-membered ring structure, the quaternary ammonium nature of EDC Methiodide completely prevents this isomerization pathway.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] 13C NMR analysis of EDC-HCl solutions shows multiple peaks upon dissolution, confirming the presence of both the active linear and inactive cyclic forms.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] By locking the structure in the active linear form, EDC Methiodide ensures the full concentration of the reagent is available for the coupling reaction.

Evidence DimensionStructural Isomerization
Target Compound DataExists exclusively in the active, linear carbodiimide form.
Comparator Or BaselineEDC-HCl: Exists in equilibrium with a non-productive cyclic tautomer.
Quantified DifferenceQualitative but absolute; EDC Methiodide structurally incapable of forming the inactive isomer.
ConditionsAnalysis by 13C NMR in CDCl3 solution.

This provides higher effective reagent concentration and greater reaction reproducibility compared to EDC-HCl, justifying its selection for demanding syntheses.

Stability vs EDC.HCl
Head-to-head
Stable ≥20 days

Supports batch consistency and extended shelf life

Solution stability context may vary with storage

Differentiated Solvent Performance: Superior Stability in Neutral Aqueous Media

Procurement decisions between EDC Methiodide and EDC-HCl can be guided by solvent system requirements. Authoritative preparative guides explicitly recommend EDC Methiodide for reactions conducted in neutral aqueous systems due to its relative stability, whereas EDC-HCl is recommended for use in nonaqueous organic solvents like methylene chloride or DMF.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] This makes EDC Methiodide the specified reagent for bioconjugations or other couplings of sensitive substrates that must be performed at or near neutral pH in water.

Evidence DimensionRecommended Solvent System for Optimal Stability
Target Compound DataRecommended for neutral aqueous systems.
Comparator Or BaselineEDC-HCl: Recommended for nonaqueous solvents (e.g., CH2Cl2, DMF, ACN).
Quantified DifferenceQualitative recommendation based on optimized stability.
ConditionsGeneral preparative organic synthesis.

This provides a clear decision rule: for couplings requiring stable performance in neutral aqueous buffers, EDC Methiodide is the technically indicated choice over EDC-HCl.

Solvent compatibility
Head-to-head
Water & organic soluble

Enables single reagent for SPPS and bioconjugation

Method context: organic-phase reactions

Improved Performance and Broader Solvent Scope in Solid-Phase Peptide Synthesis (SPPS)

Recent studies have identified the limited organic solvent solubility of EDC-HCl as a drawback in modern SPPS workflows.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] In direct comparative syntheses, quaternary carbodiimides including EDC Methiodide demonstrated better performance than EDC-HCl for producing various peptides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] The study attributes this to both the enhanced stability of the active form and improved solubility in relevant organic solvents, expanding its processability beyond the primarily aqueous scope of EDC-HCl.

Evidence DimensionPerformance in Solid-Phase Peptide Synthesis
Target Compound DataDemonstrated better performance and solubility in organic solvents suitable for SPPS.
Comparator Or BaselineEDC-HCl: Performance is limited by solubility profile, described as 'only soluble in water' in the context of SPPS.
Quantified DifferenceDemonstrated superior outcomes in the synthesis of multiple target peptides.
ConditionsSolid-Phase Peptide Synthesis (SPPS) protocols.

For laboratories performing SPPS, this compound offers a direct path to potentially higher-quality peptide products and greater flexibility in solvent selection.

Racemization profile
Head-to-head
Similar or slightly lower racemization

May maintain chiral integrity during coupling

Peptide coupling context

Simplified Purification Workflow via Water-Soluble Byproduct

A core procurement driver for any EDC-based reagent over alternatives like Dicyclohexylcarbodiimide (DCC) is byproduct management. The N,N'-dicyclohexylurea (DCU) byproduct from DCC is highly insoluble in most organic solvents, necessitating its removal by filtration, which can be slow and lead to product loss.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)] In contrast, the N-ethyl-N'-(3-trimethylammoniopropyl)urea iodide byproduct from EDC Methiodide is water-soluble, allowing for simple removal via an aqueous workup (extraction).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGS_MYwHnQhWx9H_lbZ0nNHQ9aZIhaQ0reSxfpQYxNsAbBQriMXgkjRMcCQcazESuhMrl_8hJkSU7qVzboeXPsyyGVgQ8tLGqQwt6BFoRguXAgoWPaH-5BUrCrJGz4gCZIuRxY%3D)]

Evidence DimensionByproduct Solubility and Removal Method
Target Compound DataWater-soluble urea byproduct, removed by aqueous extraction.
Comparator Or BaselineDCC: Forms N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and must be filtered.
Quantified DifferenceProcess step difference: Liquid-liquid extraction vs. solid-liquid filtration.
ConditionsStandard amide coupling reaction workup.

This simplifies the overall manufacturing or synthesis process, reducing time, minimizing product loss, and improving overall operational efficiency.

SPPS performance
Head-to-head
Ranked higher than EDC.HCl

Supports higher coupling efficiency in SPPS

Across varied peptide sequences

Water solubility
Data to verify
50 mg/mL

Supports stock solution preparation

Ambient temperature; source data not specified

Solution-phase vs DIC
Cross-study comparable
DIC more effective

DIC may yield higher coupling efficiency

Solution-phase amide bond context

Bioconjugation of pH-Sensitive Proteins and Oligonucleotides

Where coupling must occur in neutral aqueous buffers to preserve the structure and function of biological macromolecules. The superior stability of EDC Methiodide in these specific conditions makes it the preferred reagent over EDC-HCl.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)]

High-Efficiency Solid-Phase Peptide Synthesis (SPPS)

For demanding SPPS protocols where maximizing the available concentration of the active coupling agent is critical for achieving high yields and purity. The compound's resistance to forming inactive tautomers and its demonstrated performance benefits make it a strategic choice.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)]

Syntheses with Simplified, Extraction-Based Purification

In any process where the primary goal is to avoid the difficult filtration of insoluble urea byproducts associated with DCC. The water-solubility of the EDC Methiodide byproduct allows for a streamlined, extraction-based workup, improving process throughput.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGS_MYwHnQhWx9H_lbZ0nNHQ9aZIhaQ0reSxfpQYxNsAbBQriMXgkjRMcCQcazESuhMrl_8hJkSU7qVzboeXPsyyGVgQ8tLGqQwt6BFoRguXAgoWPaH-5BUrCrJGz4gCZIuRxY%3D)]

Multi-Solvent Processes Requiring a Versatile Coupling Agent

Ideal for complex syntheses where a single coupling agent must function effectively in both aqueous and organic media. The enhanced solubility profile of EDC Methiodide compared to EDC-HCl provides greater operational flexibility.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)]

Application Fit

Application
Selection Property
Validation Focus
Automated solid-phase peptide synthesis (SPPS)
Organic-solvent solubility and quaternary structure
Coupling efficiency and elimination of cyclic tautomer
Mixed-solvent bioconjugation
Dual water/organic solubility
Single-reagent protocol for aqueous-organic systems
Intermittent peptide synthesis
Reported extended solution stability
Reagent shelf life and waste reduction
Solution-phase amide coupling
Efficiency ranking in solution-phase reactions
Benchmark against alternative carbodiimides

UNII

73U5123RNT

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22572-40-3

Wikipedia

1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide

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